Erbium nitride (ErN) is a rare-earth metal mononitride belonging to a class of materials known as rare-earth pnictides. [, , , ] These materials are characterized by their unique electronic and magnetic properties, which stem from the presence of strongly localized 4f orbitals in the rare-earth element. [, ] ErN, in particular, has garnered considerable interest in various fields due to its potential for applications in optoelectronic devices, spintronic devices, thermoelectric devices, cryogenic systems, and as a buffer layer in semiconductor technology. [, , , , , ]
High-quality ErN thin films have been successfully deposited using specialized techniques within ultrahigh vacuum chambers. [] These films are typically capped with a thin layer of aluminum nitride (AlN) to prevent oxidation in ambient conditions, a common challenge with ErN due to erbium's high affinity for oxygen. [] Another method for ErN synthesis involves the nitridation of erbium metal spheres. This process requires erbium metal with a low oxygen content and yields ErN spheres with controlled sizes suitable for specific applications, such as cryocooler regenerators. [] Additionally, ErN crystals have been successfully grown on non-native substrates like tungsten foil via physical vapor transport. [] This method involves sublimating erbium metal under high temperatures (1620–1770 °C) and controlled nitrogen pressures (150–330 Torr). [] The growth rate in this method is exponentially related to temperature and inversely related to pressure. []
Erbium nitride's narrow direct bandgap of around 1 eV makes it promising for infrared (IR) photonic devices. [] The observed photoluminescence transitions further support its potential in optoelectronic applications. [, ]
The ferromagnetic nature of ErN makes it attractive for spintronic devices, which exploit the spin of electrons alongside their charge. [, ] The ability to manipulate electron spin in ErN could lead to new generations of spintronic devices.
Erbium nitride's low thermal conductivity makes it a potential candidate for thermoelectric applications. [] Thermoelectric devices convert heat energy into electrical energy and vice versa, and materials with low thermal conductivity are desirable for improving their efficiency.
Erbium nitride's large specific heat at cryogenic temperatures makes it well-suited for use as a regenerator material in 4K Gifford-McMahon (GM) cryocoolers. [, ] Replacing conventional materials with ErN in these cryocoolers can enhance their cooling power and efficiency. []
Erbium nitride and its oxide counterpart have shown promise as buffer layers in semiconductor technology, particularly for growing gallium nitride (GaN) on silicon substrates. [, ] The use of ErN as a buffer layer can help mitigate lattice mismatch issues and improve the quality of GaN epitaxial layers. []
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